
Carbonobromidic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl carbonobromidate, also known as carbonobromidic acid ethyl ester, is an organic compound with the molecular formula C₃H₅BrO₂ and a molecular weight of 152.975 g/mol . It is a brominated ester that finds applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Ethyl carbonobromidate can be synthesized through the reaction of carbonyl bromide with ethanol. The reaction typically occurs in the presence of a solvent such as diethyl ether . The general reaction scheme is as follows:
COBr2+C2H5OH→C3H5BrO2+HBr
In industrial settings, the production of ethyl carbonobromidate may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Des Réactions Chimiques
Ethyl carbonobromidate undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The bromine atom in ethyl carbonobromidate can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with an amine can produce an ethyl carbamate derivative.
-
Hydrolysis: : In the presence of water or aqueous base, ethyl carbonobromidate can hydrolyze to form ethyl alcohol and carbonic acid.
-
Reduction: : Ethyl carbonobromidate can be reduced to ethyl formate using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications De Recherche Scientifique
Ethyl carbonobromidate is utilized in various scientific research applications, including:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in forming carbon-carbon and carbon-heteroatom bonds.
-
Pharmaceutical Research: : Ethyl carbonobromidate is used in the synthesis of pharmaceutical compounds, particularly those requiring brominated intermediates.
-
Material Science: : It is employed in the preparation of polymers and other materials where brominated compounds are needed for specific properties.
Mécanisme D'action
The mechanism of action of ethyl carbonobromidate involves its reactivity as a brominated ester. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Ethyl carbonobromidate can be compared to other brominated esters such as ethyl bromoacetate and ethyl bromopropionate. While all these compounds contain a bromine atom and an ester functional group, ethyl carbonobromidate is unique due to its specific reactivity and applications in organic synthesis and material science .
Similar Compounds
- Ethyl bromoacetate
- Ethyl bromopropionate
- Methyl carbonobromidate
Ethyl carbonobromidate stands out due to its specific molecular structure and the types of reactions it undergoes, making it a valuable compound in various chemical and industrial processes.
Propriétés
Numéro CAS |
17759-76-1 |
|---|---|
Formule moléculaire |
C3H5BrO2 |
Poids moléculaire |
152.97 g/mol |
Nom IUPAC |
ethyl carbonobromidate |
InChI |
InChI=1S/C3H5BrO2/c1-2-6-3(4)5/h2H2,1H3 |
Clé InChI |
XCPXPFNKTCFWTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




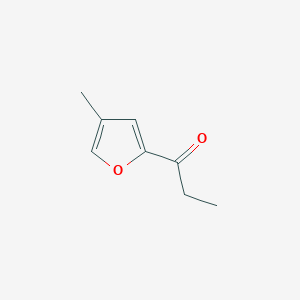
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
![(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide](/img/structure/B15249185.png)
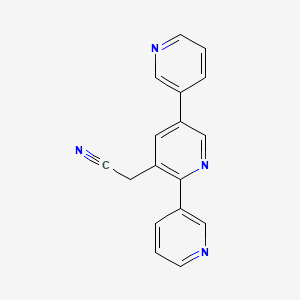
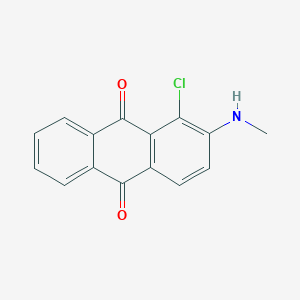
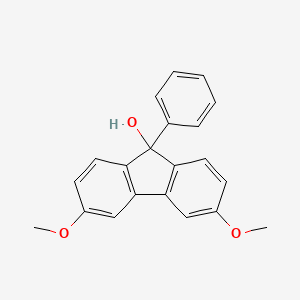
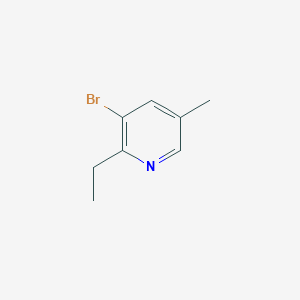
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![rel-(1R,4S)-7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B15249211.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)
![N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
